molecular formula C8H16O3S B1254281 Isopropyl ester of the hydroxy analogue of methionine CAS No. 57296-04-5

Isopropyl ester of the hydroxy analogue of methionine

Cat. No. B1254281
CAS RN: 57296-04-5
M. Wt: 192.28 g/mol
InChI Key: HTDCLHZBSWMJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl ester of the hydroxy analogue of methionine (HMBiP) is a derivative of methionine, an essential amino acid. It has gained significant attention in recent years due to its potential therapeutic and industrial applications. It is used in the diet of animals like yaks and cows to enhance carbohydrate breakdown and improve rumen microbial structure and function .


Synthesis Analysis

The isopropyl ester of methionine hydroxy analogue (HMBi) has been proven to be available for milk protein synthesis in dairy cows . Studies have also shown that HMBi can be degraded by rumen micro-organisms . The high efficiency of HMBi to pass through biological membranes seems to be due to the molecule’s isopropyl ester radical .


Molecular Structure Analysis

A material known as isopropyl 2-hydroxy-4-methylthiobutyrate (HMBi) is created when isopropyl alcohol and HMB are esterified . HMBi, which has more branched chains of alcohols than HMB from the standpoint of chemical structure, is less polar overall and can more easily penetrate biofilms .


Chemical Reactions Analysis

The isopropyl ester of methionine hydroxy analogue (HMBi) can be hydrolysed into HMB and isopropyl alcohol by rumen micro-organisms . This result is consistent with those of Patterson and Kung (1988) on certain other Met chemical derivatives .

Scientific Research Applications

Methionine in Cancer Research

Methionine plays critical roles in mammalian metabolism, including protein synthesis, methylation of DNA, and polyamine synthesis. Research has shown that restriction of methionine may be an important strategy in cancer growth control, particularly in cancers dependent on methionine for survival and proliferation. The development of methioninase, which depletes circulating levels of methionine, may limit cancer growth. This approach, along with nutritional methionine restriction, is the focus of current clinical studies, indicating potential applications in cancer treatment regimes (Cavuoto & Fenech, 2012).

Methionine Sources in Animal Nutrition

The relative bioefficacy of different methionine sources, including DL-methionine (DLM) and its hydroxy analogue (HMTBA), has been a subject of controversy. Studies employing nonlinear regression techniques have demonstrated the inadequacy of assuming a common dose-response curve for HMTBA and DLM, suggesting that these compounds may not be directly interchangeable in animal feed formulations. This research is vital for developing more accurate and effective feeding strategies in poultry and other livestock (Kratzer & Littell, 2006).

Methionine Metabolism in Plants

Methionine and S-adenosylmethionine (SAM) are essential for various metabolic pathways in plants. The compartmentalization of methionine fluxes is crucial for regulating and integrating with the sulfur assimilation pathway, the network of the aspartate-derived amino acids, and the demand for SAM production. This knowledge is instrumental in understanding plant growth and development, as well as in improving the nutritional value of crops by modulating methionine levels (Sauter et al., 2013).

Methionine in Human Nutrition and Health

Methionine's roles extend beyond its essentiality for protein synthesis; it also functions as an antioxidant and regulates cellular metabolism through its oxidation to methionine sulfoxide and subsequent reduction. This reversible modification of methionine residues in proteins can serve to protect against oxidative damage and regulate biological activity, highlighting its importance in antioxidant defense and cellular regulation (Levine, Moskovitz, & Stadtman, 2000).

Methionine Analogue as Antiviral Agents

In the realm of antiviral research, novel prodrug strategies, including the use of methionine analogues, have shown promise. A novel isopropyl ester prodrug has been found to be a potent HIV integrase inhibitor, illustrating the potential of methionine derivatives in the development of new antiviral therapies. Such strategies aim to overcome the limitations of current antiviral agents, including poor pharmacokinetic profiles and resistance (Sinokrot et al., 2017).

Mechanism of Action

The isopropyl ester of methionine hydroxy analogue (HMBi) has been shown to have a significant effect on the rumen microbial community, microbial carbohydrate-active enzymes (CAZy), and protein metabolism pathways in yak . The addition of HMBi had linear or quadratic effects on the relative abundance of CAZy enzymes and functional proteins in the rumen of yak .

Safety and Hazards

The isopropyl ester of HMTBa, HMTB-i, is non-irritant to skin/eyes, and is not a dermal sensitiser . The use of these products as feed additives does not represent a risk to the environment . The Scientific Committee on Animal Nutrition (SCAN) concludes that the isopropyl ester of the hydroxylated analogue of methionine does not present a risk on human health, animal health or the environment .

properties

IUPAC Name

propan-2-yl 2-hydroxy-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3S/c1-6(2)11-8(10)7(9)4-5-12-3/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDCLHZBSWMJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435988
Record name AGN-PC-0OHP7Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 2-hydroxy-4-methylsulfanylbutanoate

CAS RN

57296-04-5
Record name AGN-PC-0OHP7Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propan-2-yl 2-hydroxy-4-(methylsulfanyl)butanoate
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Q & A

Q1: What was the primary objective of the research conducted on Nellore bulls, and what were the key findings related to HMBi?

A1: The study investigated the effects of supplementing the diet of Nellore bulls with the isopropyl ester of the hydroxy analogue of methionine (HMBi) during the wet season while they grazed on pasture. [] Although the abstract doesn't provide specific results, it suggests the research aimed to determine if HMBi supplementation impacted the bulls' performance, likely focusing on growth rate and possibly meat quality. The full text of the paper would be needed to elaborate on specific findings related to HMBi's effects on the studied parameters.

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